molecular formula C21H17F3N4O B11267143 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11267143
M. Wt: 398.4 g/mol
InChI Key: BNTUCXFEXJCFLL-UHFFFAOYSA-N
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Description

The compound 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a combination of pyrazole, oxadiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.

    Coupling of the phenyl groups: The final step involves coupling the pyrazole and oxadiazole rings with the respective phenyl groups through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is unique due to its combination of pyrazole, oxadiazole, and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17F3N4O

Molecular Weight

398.4 g/mol

IUPAC Name

5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H17F3N4O/c1-12(2)13-6-8-14(9-7-13)17-11-18(27-26-17)20-25-19(28-29-20)15-4-3-5-16(10-15)21(22,23)24/h3-12H,1-2H3,(H,26,27)

InChI Key

BNTUCXFEXJCFLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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